molecular formula C4H4N2O2S B13867308 5-Methyl-2-nitrothiazole

5-Methyl-2-nitrothiazole

Katalognummer: B13867308
Molekulargewicht: 144.15 g/mol
InChI-Schlüssel: KUIGCCZKNBBDFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-2-nitrothiazole is a heterocyclic compound that features a thiazole ring with a nitro group at the second position and a methyl group at the fifth position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitrothiazole typically involves the nitration of 5-methylthiazole. One common method is the reaction of 5-methylthiazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced nitrating agents and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methyl-2-nitrothiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-nitrothiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-2-nitrothiazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiparasitic effects. The compound may target specific enzymes or pathways within microbial cells, disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

    5-Nitrothiazole: Lacks the methyl group at the fifth position.

    2-Methyl-5-nitrothiazole: Similar structure but with different substitution patterns.

    5-Nitroimidazole: Contains an imidazole ring instead of a thiazole ring.

Uniqueness: 5-Methyl-2-nitrothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C4H4N2O2S

Molekulargewicht

144.15 g/mol

IUPAC-Name

5-methyl-2-nitro-1,3-thiazole

InChI

InChI=1S/C4H4N2O2S/c1-3-2-5-4(9-3)6(7)8/h2H,1H3

InChI-Schlüssel

KUIGCCZKNBBDFO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(S1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.